Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate
Description
Introduction to Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate
This compound constitutes a complex organic ester characterized by its distinctive molecular framework that incorporates both aromatic and aliphatic structural elements. The compound belongs to the chemical family of substituted butanoic acid esters, specifically featuring an ethylenedioxy-substituted phenyl group attached to a four-carbon ketoacid chain that has been esterified with ethanol. This molecular configuration represents an important class of synthetic intermediates that demonstrate considerable utility in pharmaceutical and fine chemical applications.
The chemical significance of this compound extends beyond its structural complexity to encompass its role as a building block in organic synthesis pathways. The presence of multiple functional groups within a single molecular framework provides numerous sites for chemical modification and derivatization, making it a valuable synthetic intermediate. The ethylenedioxy substitution pattern on the aromatic ring creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.
Research into compounds of this structural type has revealed their importance in medicinal chemistry applications, particularly in the development of bioactive molecules. The specific arrangement of functional groups within this compound creates a molecular scaffold that can be further elaborated through standard organic transformations to access more complex target molecules. The compound's structural features also make it amenable to various analytical techniques, facilitating detailed characterization and identification procedures.
Chemical Identity and Nomenclature
The systematic identification and naming of this compound requires careful consideration of its multiple functional groups and their relative positions within the molecular framework. The compound's complex structure necessitates the application of established chemical nomenclature principles to ensure accurate and unambiguous identification. Understanding the systematic naming conventions provides crucial insight into the molecular architecture and functional group relationships that define this compound's chemical identity.
The nomenclature system for this compound reflects the hierarchical approach used in organic chemistry to describe complex molecular structures. The base name derives from the four-carbon butanoic acid chain, while the various substituents and modifications are indicated through appropriate prefixes and suffixes. This systematic approach ensures that the complete molecular structure can be reconstructed from the chemical name alone, providing a reliable method for communication and identification within the scientific community.
IUPAC Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic esters containing multiple functional groups. The systematic name this compound precisely describes the molecular structure by identifying the ethyl ester functionality attached to a four-carbon chain bearing both a ketone group and a substituted phenyl ring. The ethylenedioxy designation specifically refers to the five-membered ring formed by an ethylene bridge connecting two oxygen atoms attached to adjacent carbon atoms on the benzene ring.
The systematic naming process begins with identification of the longest carbon chain containing the carboxyl group, which in this case constitutes the four-carbon butanoic acid backbone. The ketone functionality at position 4 is indicated by the "oxo" prefix, while the phenyl substituent at the same position is described with its specific substitution pattern. The ethylenedioxy substituent represents a methylenedioxy group extended by one additional methylene unit, creating a six-membered ring system fused to the benzene ring.
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-14(16)6-4-11(15)10-3-5-12-13(9-10)19-8-7-18-12/h3,5,9H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHBAJRGUOHXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223760 | |
| Record name | Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-31-9 | |
| Record name | Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate typically involves the esterification of 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethylenedioxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoic acid.
Reduction: Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate involves its interaction with various molecular targets. The ethylenedioxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s keto group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and altering the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate
- Ethyl 4-[3,4-(Dimethoxy)phenyl]-4-oxobutanoate
- Ethyl 4-[3,4-(Diethoxy)phenyl]-4-oxobutanoate
Uniqueness
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate is unique due to the presence of the ethylenedioxy group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in organic synthesis and material science.
Biological Activity
Ethyl 4-[3,4-(ethylenedioxy)phenyl]-4-oxobutanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a 1,3-benzodioxole moiety , which is known for contributing to various biological activities. The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈O₄
- CAS Number : 951889-31-9
The ethylenedioxy group enhances the compound's ability to interact with biological targets, potentially influencing its pharmacological properties.
The mechanism of action for this compound involves several biochemical interactions:
- Hydrogen Bonding : The ethylenedioxy group can form hydrogen bonds with biomolecules, affecting their conformation and function.
- Nucleophilic Addition : The keto group in the structure can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds that may alter the activity of target molecules.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. For instance, related derivatives have shown activity against various bacterial strains.
- Antioxidant Properties : The presence of the ethylenedioxy group is associated with antioxidant activity, which can help mitigate oxidative stress in biological systems .
- Potential Therapeutic Applications : There is ongoing research into the therapeutic potential of this compound in treating diseases related to oxidative stress and microbial infections.
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings:
Case Studies
- Antimicrobial Efficacy : In a study examining various derivatives, it was found that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 640 μg/mL against MRSA strains .
- Antioxidant Activity : A comparative analysis demonstrated that derivatives possessing the ethylenedioxy group exhibited significantly higher antioxidant activity than those without this feature, indicating its importance in enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via esterification of 4-[3,4-(ethylenedioxy)phenyl]-4-oxobutanoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions . Optimization involves varying reaction time, temperature (e.g., 70–80°C), and catalyst concentration. Post-synthesis purification employs techniques like column chromatography or recrystallization.
- Key Considerations : The ethylenedioxy group’s stability under acidic conditions must be monitored to avoid ring-opening side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~4.1–4.3 ppm for –OCHCH), ketone (δ ~2.8–3.2 ppm for –CO–), and ethylenedioxy protons (δ ~4.2–4.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 294.11) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1680 cm (ketone C=O) confirm functional groups .
Advanced Research Questions
Q. How does the ethylenedioxy substituent on the phenyl ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The ethylenedioxy group acts as an electron-donating substituent, increasing electron density on the phenyl ring and adjacent carbonyl groups. This enhances electrophilicity at the ketone and ester carbonyl carbons, facilitating nucleophilic attacks (e.g., by amines or hydrides) . Steric hindrance from the fused dioxane ring may reduce reactivity at the 3,4-positions, directing nucleophiles to the para position .
- Experimental Validation : Comparative kinetic studies with non-substituted analogs show faster reaction rates for ethylenedioxy derivatives in acylation reactions .
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Approaches :
- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, consistent dosing) to minimize variability .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. In comparative SAR studies, how do structural modifications at the 3,4-positions of the phenyl ring affect the compound’s interaction with enzymatic targets?
- SAR Insights :
- Design Principles : Electron-donating groups (e.g., ethylenedioxy) improve metabolic stability, while halogen substituents enhance membrane permeability .
Data Interpretation and Optimization
Q. How can reaction yields for this compound synthesis be improved without compromising purity?
- Optimization Strategies :
- Catalyst Screening : Replace HSO with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions .
- Solvent Selection : Use aprotic solvents (e.g., THF) to stabilize intermediates and improve ketone retention .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours, achieving >85% yield .
Q. What computational methods are suitable for predicting the binding affinity of this compound with kinase targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
